Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dinonyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dinonyl ester is a chemical compound with the molecular formula C21H34Cl4NO3P. It is known for its unique structure, which includes a pyridine ring substituted with four chlorine atoms and a phosphonic acid ester group. This compound is used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dinonyl ester typically involves the esterification of phosphonic acid with the corresponding alcohol. The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dinonyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dinonyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dinonyl ester involves its interaction with molecular targets through its phosphonic acid ester group and the pyridine ring. The chlorine substituents on the pyridine ring can influence its reactivity and interactions with other molecules. The specific pathways involved depend on the context of its application, whether in chemical reactions or biological systems.
Comparison with Similar Compounds
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dinonyl ester can be compared with other similar compounds, such as:
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester: This compound has a similar structure but with different alkyl groups.
Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dibutyl ester: Another similar compound with shorter alkyl chains.
The uniqueness of this compound lies in its specific alkyl groups, which can influence its physical and chemical properties, making it suitable for particular applications.
Properties
CAS No. |
62652-97-5 |
---|---|
Molecular Formula |
C23H38Cl4NO3P |
Molecular Weight |
549.3 g/mol |
IUPAC Name |
2,3,5,6-tetrachloro-4-di(nonoxy)phosphorylpyridine |
InChI |
InChI=1S/C23H38Cl4NO3P/c1-3-5-7-9-11-13-15-17-30-32(29,31-18-16-14-12-10-8-6-4-2)21-19(24)22(26)28-23(27)20(21)25/h3-18H2,1-2H3 |
InChI Key |
MOKYTNBDGOWFQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOP(=O)(C1=C(C(=NC(=C1Cl)Cl)Cl)Cl)OCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.